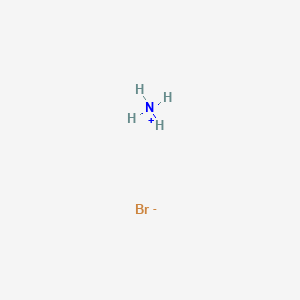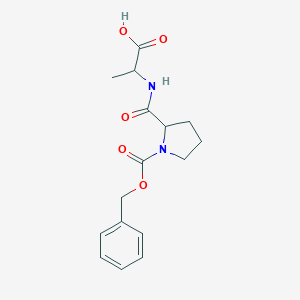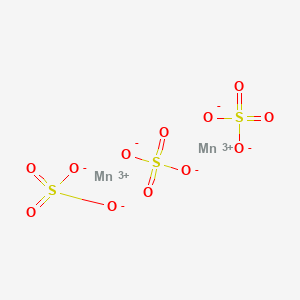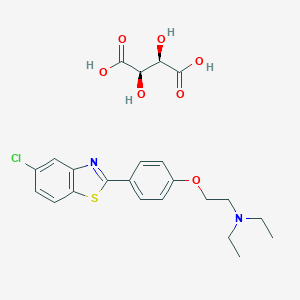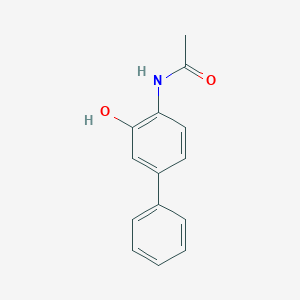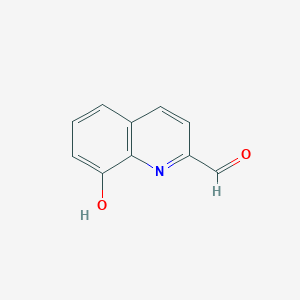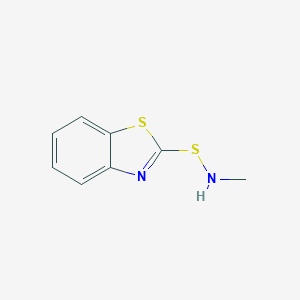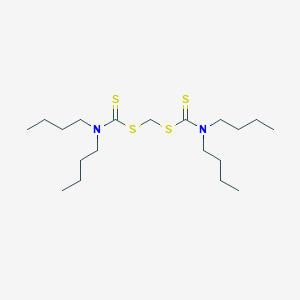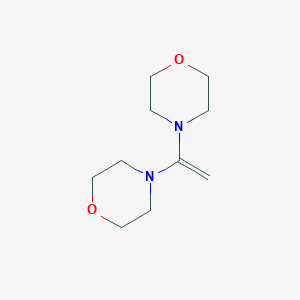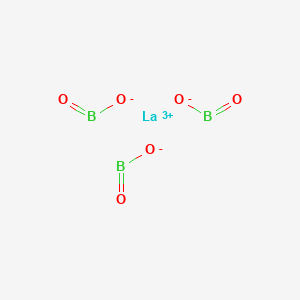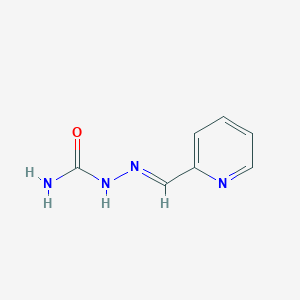
2-Pyridylformaldehyde semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridylformaldehyde semicarbazone is a chemical compound with the molecular formula C7H8N4O. It is a yellow crystalline solid that is soluble in polar solvents.
Preparation Methods
2-Pyridylformaldehyde semicarbazone can be synthesized via the condensation of pyridine-2-carbaldehyde with semicarbazide hydrochloride under refluxing conditions . The reaction typically involves mixing the aldehyde and semicarbazide in a suitable solvent, such as ethanol, and heating the mixture to facilitate the formation of the semicarbazone derivative. The product is then purified through recrystallization.
Chemical Reactions Analysis
2-Pyridylformaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the semicarbazone group into other functional groups.
Substitution: The compound can undergo substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Pyridylformaldehyde semicarbazone has several scientific research applications:
Medicinal Chemistry: It has shown significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Antioxidant Activity: It possesses antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Mechanism of Action
The exact mechanism of action of 2-Pyridylformaldehyde semicarbazone is not fully understood. it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, the compound inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system.
Comparison with Similar Compounds
2-Pyridylformaldehyde semicarbazone can be compared with other semicarbazone derivatives, such as:
2-Acetylpyridine semicarbazone: This compound also exhibits antitumor and antimicrobial activities but has different structural features and reactivity.
2-Acetylpyridine N(4)-phenyl semicarbazone: Similar to this compound, this compound has been studied for its coordination with metal ions and its biological activities.
The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct reactivity and biological activities.
Properties
IUPAC Name |
[(E)-pyridin-2-ylmethylideneamino]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12)/b10-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVVDRDEXYHYNT-BJMVGYQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13370-79-1 |
Source


|
| Record name | 2-Pyridylformaldehyde semicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013370791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-pyridylformaldehyde semicarbazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


